molecular formula C11H21NO2 B2660316 N-(3-hydroxy-4,4-dimethylpentyl)cyclopropanecarboxamide CAS No. 1396854-16-2

N-(3-hydroxy-4,4-dimethylpentyl)cyclopropanecarboxamide

Cat. No.: B2660316
CAS No.: 1396854-16-2
M. Wt: 199.294
InChI Key: HZHLEYXRYDZLIS-UHFFFAOYSA-N
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Description

N-(3-hydroxy-4,4-dimethylpentyl)cyclopropanecarboxamide: is an organic compound characterized by a cyclopropane ring attached to a carboxamide group, with a hydroxy-dimethylpentyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-hydroxy-4,4-dimethylpentyl)cyclopropanecarboxamide typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method includes the reaction of cyclopropanecarboxylic acid with 3-hydroxy-4,4-dimethylpentylamine under appropriate conditions to form the desired amide. The reaction may require the use of coupling agents such as carbodiimides to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(3-hydroxy-4,4-dimethylpentyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted cyclopropanecarboxamides.

Scientific Research Applications

N-(3-hydroxy-4,4-dimethylpentyl)cyclopropanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-4,4-dimethylpentyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The cyclopropane ring’s unique structural properties can influence the compound’s binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

  • N-(3-hydroxy-4,4-dimethylpentyl)cyclohexanecarboxamide
  • N-(3-hydroxy-4,4-dimethylpentyl)cyclopentanecarboxamide

Comparison: N-(3-hydroxy-4,4-dimethylpentyl)cyclopropanecarboxamide is unique due to the presence of the cyclopropane ring, which imparts distinct chemical and biological properties compared to its cyclohexane and cyclopentane analogs. The cyclopropane ring’s strained nature can lead to different reactivity and interaction profiles, making this compound particularly interesting for research and development.

Properties

IUPAC Name

N-(3-hydroxy-4,4-dimethylpentyl)cyclopropanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-11(2,3)9(13)6-7-12-10(14)8-4-5-8/h8-9,13H,4-7H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZHLEYXRYDZLIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CCNC(=O)C1CC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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